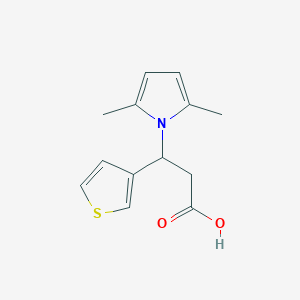

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid

Description

Introduction and Background

Historical Development of Pyrrole-Thiophene Hybrid Compounds

Early Research on Heterocyclic Chemistry

The foundation of heterocyclic chemistry dates to the mid-19th century, with seminal work on aromatic systems such as benzene and pyridine. The Royal Society of Chemistry's Heterocyclic and Synthesis Group, established in 1967, played a pivotal role in systematizing research on nitrogen- and sulfur-containing rings. Early studies focused on isolating natural products containing pyrrole (e.g., chlorophyll) and thiophene (e.g., coal tar derivatives), which revealed their unique electronic properties and reactivity patterns. These efforts laid the groundwork for understanding the orbital hybridization and resonance stabilization that define heterocyclic stability.

Key milestones included the characterization of pyrrole's aromaticity by Adolf von Baeyer in 1870 and the isolation of thiophene from benzene sulfonic acid by Viktor Meyer in 1883. These discoveries underscored the importance of heteroatoms in modulating aromatic systems' physicochemical behavior, a principle critical to later hybrid designs.

Development of Thiophene and Pyrrole Chemistry

Thiophene chemistry advanced rapidly in the early 20th century due to its prevalence in petroleum and coal-derived products. The development of the Paal-Knorr synthesis in 1884 provided a reliable route to pyrroles via the cyclocondensation of 1,4-diketones with ammonia or primary amines. For thiophene, the Gewald reaction (1965) enabled the synthesis of 2-aminothiophenes, which became key intermediates for functionalized derivatives.

A comparative analysis of these heterocycles reveals distinct reactivity profiles:

| Property | Pyrrole | Thiophene |

|---|---|---|

| Aromatic Stabilization | 88–90 kJ/mol (resonance energy) | 121–125 kJ/mol (resonance energy) |

| Electrophilic Substitution | Prefers α-positions | Prefers β-positions |

| Common Synthetic Routes | Paal-Knorr, Hantzsch dihydropyridine | Gewald, Fiesselmann thiophene synthesis |

These differences necessitated tailored strategies for functionalization, which later informed hybrid molecule design.

Emergence of Hybrid Heterocyclic Structures

The first documented pyrrole-thiophene hybrids appeared in Soviet literature during the 1960s, exemplified by Shvedov and Grinev's synthesis of 1-(2-thienyl)pyrroles via condensation of 2-aminothiophenes with 2,5-dimethoxytetrahydrofuran. This approach leveraged the nucleophilicity of aminothiophenes to form C–N bonds with pyrrole precursors, a strategy still employed in modern syntheses.

The 1980s saw expanded interest in these hybrids for pharmaceutical applications. For instance, suprofen—a thiophene-pyrrole nonsteroidal anti-inflammatory drug—was synthesized using Suzuki-Miyaura cross-coupling between bromothiophenes and boronic acids, showcasing the utility of transition metal catalysis in hybrid systems. Concurrently, materials science applications emerged, with α,α'-linked oligomers demonstrating enhanced conductivity in doped states compared to homocyclic polymers.

Modern synthetic approaches to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid often employ alkylation reactions, such as the treatment of 2,5-dimethylpyrrole with 3-bromopropanoic acid derivatives under basic conditions. Spectroscopic characterization (NMR, MS) confirms the regioselective incorporation of methyl groups at the pyrrole 2- and 5-positions, while X-ray crystallography validates the propanoic acid linker's conformation.

The evolution of these hybrids reflects broader trends in heterocyclic chemistry: the integration of computational modeling to predict substitution effects, the use of green chemistry principles in solvent selection, and the exploration of multicomponent reactions for rapid diversification. As research continues, the compound serves as a template for developing advanced materials with tailored optoelectronic properties and bioactive molecules with improved target specificity.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-9-3-4-10(2)14(9)12(7-13(15)16)11-5-6-17-8-11/h3-6,8,12H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAWOHTVPDBMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC(=O)O)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C13H15NO2S

- Molecular Weight : 249.33 g/mol

- CAS Number : 866018-07-7

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study investigated the antibacterial effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

| Bacteria Species | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Bacillus cereus | 15.6 | 31.25 |

| Listeria monocytogenes | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Escherichia coli | 15.6 | 31.25 |

| Salmonella enterica enteritidis | 31.25 | 62.5 |

These results indicate that the compound exhibits higher antibacterial activity than the standard antibiotic Oxytetracycline, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Research has indicated that derivatives of pyrrole and thiophene structures can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanism of action for the antimicrobial activity involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the thiophene ring is believed to enhance membrane permeability, allowing for increased uptake of the compound into bacterial cells .

Case Studies

A notable case study involved the synthesis and bioassay of various substituted pyrrole derivatives, including our compound of interest. The study highlighted how modifications in the molecular structure could significantly impact biological activity, with some derivatives demonstrating up to eight times greater efficacy compared to conventional antibiotics .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid

- Synonyms: Listed in , including "3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoic acid" and "MFCD03848568" .

- CAS Registry Number : 866019-28-5 () .

- Molecular Formula: C₁₃H₁₅NO₂S (derived from methyl ester in ) .

- Molecular Weight : ~277.33 g/mol (calculated).

Structural Features :

- The compound consists of a propanoic acid backbone substituted with a 2,5-dimethylpyrrole group and a thiophen-3-yl moiety.

Industrial Availability :

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with key analogs:

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoic acid, and how can reaction parameters be optimized for higher purity?

- Methodology : The compound can be synthesized via multi-step organic reactions, including:

- Condensation reactions : Combining pyrrole and thiophene precursors with propanoic acid derivatives under acidic or basic conditions.

- Optimization strategies : Adjusting reaction temperature (e.g., 45–50°C in DMSO for similar pyrrole derivatives ), solvent choice (e.g., DMSO for improved solubility ), and catalysts (e.g., potassium carbonate for deprotonation ).

- Purification : Column chromatography or recrystallization from solvents like 2-propanol to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?

- Techniques :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for thiophene and pyrrole rings), methyl groups (δ 2.0–2.5 ppm), and carboxylic acid protons (broad signal ~δ 12 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3100 cm⁻¹ (O-H stretch) .

- Mass spectrometry : Molecular ion peak matching the molecular weight (261.3 g/mol for the 4-fluoro analog ).

Advanced Research Questions

Q. What in vitro models have been utilized to evaluate the biological activity of this compound, and how do researchers address discrepancies in activity data across studies?

- Models :

- Antiviral assays : Inhibition of viral replication in cell lines (e.g., Vero cells) .

- Anti-inflammatory tests : Measurement of cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .

- Addressing discrepancies :

- Use standardized protocols (e.g., consistent cell passage numbers).

- Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) .

Q. How does the substitution pattern on the pyrrole and thiophene rings influence the compound’s biological activity, and what structural modifications enhance efficacy?

- SAR insights :

- Pyrrole modifications : 2,5-Dimethyl groups enhance metabolic stability compared to unsubstituted analogs .

- Thiophene substitution : 3-Thiophenyl positioning improves target binding affinity in enzyme inhibition studies .

Q. How can computational chemistry approaches predict the interaction mechanisms of this compound with biological targets?

- Methods :

- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or viral proteases .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide synthesis .

- Validation : Compare computational predictions with experimental IC₅₀ values from enzymatic assays .

Methodological Challenges and Solutions

Q. What are the critical considerations in designing stability studies for this compound under various storage conditions?

- Conditions :

- Temperature : Store at –20°C in inert atmospheres to prevent degradation .

- Light sensitivity : Use amber vials to avoid photolytic decomposition .

- Degradation analysis :

- HPLC-MS : Monitor for hydrolytic byproducts (e.g., decarboxylated derivatives) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Meta-analysis : Cross-reference studies using similar assay conditions (e.g., identical cell lines or enzyme isoforms) .

- Dose-response validation : Replicate experiments with standardized compound concentrations (e.g., 1–100 µM ranges) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.